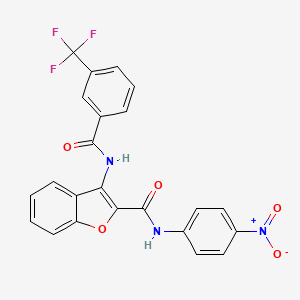![molecular formula C15H23N3O2S B2508930 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea CAS No. 2380081-51-4](/img/structure/B2508930.png)
3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a morpholine ring, a cyclobutyl group, and a thiophene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the morpholine derivative and the thiophene derivative separately. These intermediates are then coupled under specific reaction conditions to form the final product.
For example, the morpholine derivative can be synthesized by reacting morpholine with cyclobutanone in the presence of a suitable catalyst. The thiophene derivative can be prepared by reacting thiophene-2-carboxaldehyde with an appropriate amine. The final coupling reaction involves the reaction of these two intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions
3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
科学研究应用
3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
相似化合物的比较
Similar Compounds
- 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-[(thiophen-2-yl)methyl]urea is unique due to the presence of both the morpholine and thiophene moieties, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with biological targets and distinct reactivity patterns in chemical synthesis.
属性
IUPAC Name |
1-[(1-morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c19-14(16-11-13-3-1-10-21-13)17-12-15(4-2-5-15)18-6-8-20-9-7-18/h1,3,10H,2,4-9,11-12H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGXYNSKKGQKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NCC2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
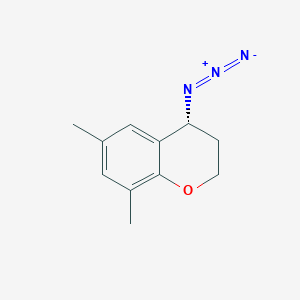
![N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2508848.png)

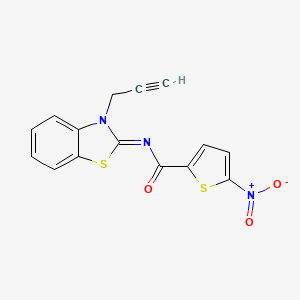
![Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B2508853.png)
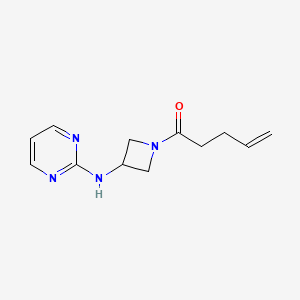
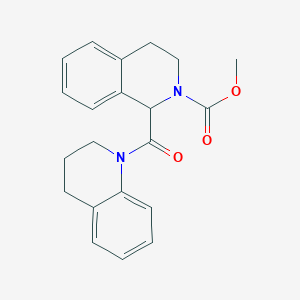
![1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2508857.png)
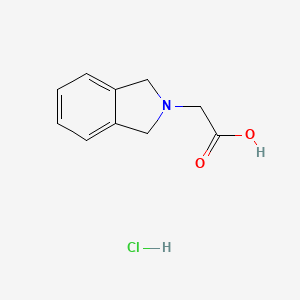
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B2508862.png)
![2-chloro-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2508864.png)
![5-(2-methoxyethyl)-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508867.png)

